3-(3,5-Dichlorophenyl)pyrrolidine

Description

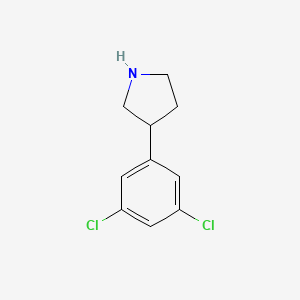

3-(3,5-Dichlorophenyl)pyrrolidine is a heterocyclic compound comprising a pyrrolidine ring (a five-membered amine) substituted at the 3-position with a 3,5-dichlorophenyl group. The phenyl ring features chlorine atoms at the 3- and 5-positions relative to the attachment point on the pyrrolidine (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like furin, where substitution patterns significantly influence potency . Analytical standards and derivatives of this compound are commercially available (e.g., SS-2945, QV-9236) with purities ≥95% .

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2 |

InChI Key |

XXXYTJWRFBDEIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The positions of chlorine atoms on the phenyl ring critically affect biological activity. Evidence from pyridine-based inhibitors indicates that 3,5-dichloro substitution enhances bioactivity compared to other configurations (e.g., 2,4- or 3,4-dichloro) . For pyrrolidine derivatives, this trend is hypothesized to hold due to similar steric and electronic interactions. For example:

- 3-(3,5-Dichlorophenyl)pyrrolidine : The 3,5-dichloro substitution likely optimizes binding to hydrophobic pockets in enzyme active sites.

- 3-(2,3-Dichlorophenyl)pyrrolidine (QV-1510): The ortho-substituted chlorines may induce steric hindrance, reducing target affinity .

- 3-(3,4-Dichlorophenyl)pyrrolidine (QV-9236): Adjacent chlorines at 3 and 4 positions could disrupt planarity, altering binding kinetics .

Position of Pyrrolidine Attachment

The attachment site of the pyrrolidine to the phenyl ring also modulates properties:

Salt Forms and Physicochemical Properties

Hydrochloride salts (e.g., QV-1510, QV-9236) improve solubility for in vitro assays, whereas free bases (e.g., SS-2945) are more lipophilic, influencing membrane permeability .

Research Implications

- Bioactivity : The 3,5-dichloro configuration is associated with higher potency in enzyme inhibition, as seen in pyridine-based systems . This suggests this compound may outperform analogs in furin or protease inhibition assays.

- Synthetic Accessibility : Commercial availability of analogs (e.g., SS-2945, QV-9236) facilitates structure-activity relationship (SAR) studies .

- Pharmacokinetics: Hydrochloride salts enhance aqueous solubility, critical for intravenous administration, while free bases may favor blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.